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Introduction
ML210 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme

involved in the prevention of lipid peroxidation and a critical regulator of ferroptosis.[1][2][3]

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation

of lipid hydroperoxides to lethal levels. By inhibiting GPX4, ML210 induces ferroptosis, making

it a promising therapeutic agent for cancers that are resistant to other forms of treatment.[4]

Interestingly, ML210 is a prodrug that is metabolically activated within the cell. It is first

converted to JKE-1674 and then to an unstable but highly reactive nitrile oxide, JKE-1777,

which covalently binds to the selenocysteine residue in the active site of GPX4.[4] This

covalent inhibition leads to the accumulation of lipid reactive oxygen species (ROS) and

subsequent cell death.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate

the efficacy of ML210 by measuring its impact on cell viability, lipid peroxidation, and

glutathione levels.
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Caption: ML210 metabolic activation and induction of ferroptosis.

Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of ML210 and its

derivative, DC-2, in various cancer cell lines.

Table 1: In Vitro Efficacy of ML210 and its Derivative DC-2

Compound Cell Line Assay Type Parameter Value (µM) Reference

ML210 HT1080 Cell Viability IC50 0.1 [1][2]

DC-2 HT1080
GPX4

Degradation
DC50 0.03 [1][2]

DC-2 HT1080 Cell Viability IC50 0.1 [1][2]

ML210
BJeLR

(HRASV12)
Cell Viability IC50 0.071 [3]

ML210 BJeH-LT Cell Viability IC50 0.272 [3]

ML210 DRD Cell Viability IC50 0.107 [3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/product/b12858318?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/37087895/
https://www.researchgate.net/publication/369888405_Discovery_of_ML210-Based_glutathione_peroxidase_4_GPX4_degrader_inducing_ferroptosis_of_human_cancer_cells
https://pubmed.ncbi.nlm.nih.gov/37087895/
https://www.researchgate.net/publication/369888405_Discovery_of_ML210-Based_glutathione_peroxidase_4_GPX4_degrader_inducing_ferroptosis_of_human_cancer_cells
https://pubmed.ncbi.nlm.nih.gov/37087895/
https://www.researchgate.net/publication/369888405_Discovery_of_ML210-Based_glutathione_peroxidase_4_GPX4_degrader_inducing_ferroptosis_of_human_cancer_cells
https://www.medchemexpress.com/ml-210.html
https://www.medchemexpress.com/ml-210.html
https://www.medchemexpress.com/ml-210.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12858318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: General Efficacy of ML210 in a Broad Range of Cancer Cell Lines

Compound
Number of Cell
Lines

Assay Type Observation Reference

ML210 821 Cell Viability

Exhibits broad

cell-killing activity

similar to other

GPX4 inhibitors

like RSL3 and

ML162.

[5][6]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.

Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow for MTT Assay
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Seed cells in 96-well plate

Treat cells with ML210 at various concentrations

Incubate for 24-72 hours

Add MTT solution (0.5 mg/mL final concentration)

Incubate for 3-4 hours at 37°C

Add solubilization solution (e.g., DMSO or SDS in HCl)

Incubate overnight at 37°C

Measure absorbance at 570 nm

Calculate cell viability and IC50

Click to download full resolution via product page

Caption: Workflow for determining cell viability using the MTT assay.
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Materials:

96-well flat-bottom tissue culture plates

Cancer cell line of interest

Complete cell culture medium

ML210 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS, sterile-filtered)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader

Protocol:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of ML210 in complete medium.

Remove the medium from the wells and add 100 µL of the ML210 dilutions to the respective

wells. Include wells with vehicle (DMSO) as a negative control.

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

After the incubation period, add 10 µL of MTT solution to each well for a final concentration

of 0.5 mg/mL.[1][7]

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a

microscope.[2][7]
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Add 100 µL of solubilization solution to each well.[1]

Gently pipette up and down to dissolve the formazan crystals.

Incubate the plate overnight in the incubator to ensure complete solubilization.[1]

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference

wavelength of 630 nm can be used to subtract background absorbance.[8]

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation. In

its reduced state, the probe emits red fluorescence. Upon oxidation by lipid peroxides, its

fluorescence shifts to green.

Workflow for C11-BODIPY Assay
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Seed cells in a suitable plate/dish for microscopy or flow cytometry

Treat cells with ML210

Incubate for the desired time

Add C11-BODIPY 581/591 (1-10 µM)

Incubate for 30 minutes at 37°C

Wash cells with PBS

Analyze by fluorescence microscopy or flow cytometry

Quantify the ratio of green to red fluorescence

Click to download full resolution via product page

Caption: Workflow for measuring lipid peroxidation using C11-BODIPY.
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Materials:

Cells seeded on glass-bottom dishes (for microscopy) or in culture plates (for flow cytometry)

ML210 stock solution

C11-BODIPY 581/591 (stock solution in DMSO)

Complete cell culture medium

PBS

Fluorescence microscope or flow cytometer

Protocol:

Seed cells and treat with ML210 as described in the MTT assay protocol.

Following treatment, add C11-BODIPY 581/591 to the culture medium at a final

concentration of 1-10 µM.[5]

Incubate the cells for 30 minutes at 37°C.[5]

Wash the cells twice with PBS.

For fluorescence microscopy: Add fresh PBS or imaging buffer to the cells and image

immediately. Acquire images in both the green (oxidized probe, ~488 nm excitation/510 nm

emission) and red (reduced probe, ~581 nm excitation/591 nm emission) channels.[6]

For flow cytometry: Detach the cells using a gentle cell dissociation reagent, resuspend in

PBS, and analyze on a flow cytometer. Measure the fluorescence intensity in the green and

red channels.

The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Lipid Peroxidation Assay (Malondialdehyde -
MDA/TBARS Assay)
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This colorimetric assay measures malondialdehyde (MDA), a major byproduct of lipid

peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be

quantified spectrophotometrically.

Workflow for MDA/TBARS Assay
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Culture and treat cells with ML210

Harvest and lyse cells

Add TBA reagent and acid

Incubate at 60-95°C for 60 minutes

Cool samples and centrifuge

Transfer supernatant to a 96-well plate

Measure absorbance at 532 nm

Calculate MDA concentration using a standard curve
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Caption: Workflow for the MDA/TBARS assay to quantify lipid peroxidation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b12858318?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12858318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cultured cells treated with ML210

Cell lysis buffer (e.g., RIPA buffer)

Thiobarbituric acid (TBA) reagent

Acid solution (e.g., acetic acid or HCl)

MDA standard for generating a standard curve

Microcentrifuge tubes

96-well plate

Microplate reader

Protocol:

After treatment with ML210, harvest cells by scraping or trypsinization.

Wash the cell pellet with cold PBS and lyse the cells in an appropriate lysis buffer on ice.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

To 250 µL of the cell lysate, add 250 µL of acid reagent and 250 µL of TBA reagent.[3]

Vortex the mixture vigorously.[3]

Incubate the tubes at 60°C for 60 minutes.[3]

Cool the tubes on ice and then centrifuge at 10,000 x g for 2-3 minutes.[3]

Transfer the supernatant to a 96-well plate.

Measure the absorbance at 532 nm using a microplate reader.

Prepare a standard curve using known concentrations of MDA.
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Calculate the MDA concentration in the samples based on the standard curve.

Cellular Glutathione (GSH) Assay
This assay measures the levels of reduced glutathione (GSH) in cells. ML210's target, GPX4,

utilizes GSH as a cofactor. Inhibition of GPX4 can lead to alterations in the cellular glutathione

pool.

Workflow for Glutathione Assay
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Culture and treat cells with ML210

Harvest and lyse cells in a deproteinizing solution (e.g., SSA)

Centrifuge and collect the supernatant

Prepare reaction mix (DTNB, Glutathione Reductase, NADPH)

Add supernatant to the reaction mix in a 96-well plate

Incubate and monitor absorbance at 405-412 nm kinetically

Calculate GSH concentration using a standard curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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